molecular formula C15H21NO4 B1265643 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester CAS No. 793-19-1

3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester

Cat. No. B1265643
CAS RN: 793-19-1
M. Wt: 279.33 g/mol
InChI Key: KPRYGTMLHJYBFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of this compound is characterized using various techniques such as IR, ESI-MS, and 1H NMR. These methods confirm the structure and composition of the synthesized compound, providing insight into its molecular arrangement (Xie Bing, 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound can lead to the formation of various derivatives. For example, methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, a derivative, is produced through condensation and catalytic hydrogenation (Xie Bing, 2007). The compound's reactivity under different conditions can result in a variety of chemical transformations.

Scientific Research Applications

Synthesis and Optimization

  • 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, a compound structurally similar to the one , was synthesized using ortho-aminobenzoic methyl ester as a starting material. Optimum conditions for its synthesis were identified, yielding a best yield of 67% (Wu Hai-juan, 2012).

Derivative Synthesis

  • Derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids were synthesized using amino acid methyl, ethyl, or benzyl esters as amination agents. This demonstrates the potential use of similar compounds in the synthesis of complex derivatives (B. Piekarska-Bartoszewicz & Andrzej Tcmeriusz, 1993).

Catalytic Hydrogenation

  • In a related study, 2-Methoxycarbonyl-3-(4-benzyloxyphenyl)acrylic acid methyl ester underwent catalytic hydrogenation to produce methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate. This indicates a potential application in creating structurally similar compounds through catalytic processes (Xie Bing, 2007).

Complex Heterocyclic Systems

  • Compounds similar to the one have been used in the synthesis of complex heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 5H-thiazolo[3,2-a]pyrimidin-5-one. This signifies its importance in the development of intricate organic molecules (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).

Amino Acids Esterification

  • Amino groups of amino acids can be protected and alkylated using derivatives similar to the compound . This process provides a convenient method for synthesizing various esters of amino acids, essential for peptide and protein research (J. MacLaren, 1972).

properties

IUPAC Name

methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-14(17)8-10-16(11-9-15(18)20-2)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYGTMLHJYBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229606
Record name Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester

CAS RN

793-19-1
Record name N-(3-Methoxy-3-oxopropyl)-N-(phenylmethyl)-β-alanine methyl ester
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Record name Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Record name Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Record name Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-β-alaninate
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Synthesis routes and methods I

Procedure details

At room temperature, to a 500 mL three-necked bottle, 18.9 g (0.22 mol) of methyl acrylate and 100 mL of methanol were added, and a mixture solution of 10.7 g (0.1 mol) of benzylamine and 50 mL of methanol was slowly added dropwise to the three-necked bottle under stirring. The temperature was naturally elevated, and the addition rate was controlled so that the temperature of reaction system was not greater than 50° C. After the addition, the reaction was stirred at room temperature for 0.5 h, and reacted for 8 h under reflux. After completion of the reaction, the unreacted methanol and methyl acrylate were removed by vacuum distillation to obtain light yellow oily product N,N-bis(β-methoxy carbonylethyl)benzylamine, 27.3 g, yield 98%, by 174-176° C./533 Pa.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

107 g of benzylamine in 200 ml of ethanol are cooled in an ice bath and 172.2 g of methyl acrylate in 250 ml of ethanol are slowly added. After 13 days at RT, the solvent is evaporated under vacuum and a part of the oily residue is then distilled.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
172.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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